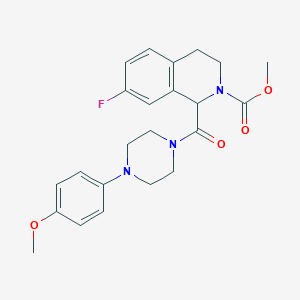

methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a derivative of quinolone, a class of synthetic antibacterial agents. Quinolones are known for their broad-spectrum antibacterial activity, which makes them valuable in the treatment of various infections. The compound features a fluorine atom and a piperazine ring, both of which are common modifications in quinolone derivatives to enhance antibacterial properties.

Synthesis Analysis

The synthesis of quinolone derivatives typically involves the alkylation of hydroxyquinoline carboxylic acid esters with various substituents, followed by the introduction of a piperazine ring. For instance, the alkylation of 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with substituted-benzyl chlorides, followed by treatment with piperazine, yields 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid ethyl esters . These intermediates are then hydrolyzed and acidified to afford the final quinolone compounds. The synthesis of the specific compound would likely follow a similar pathway, with the introduction of a methoxyphenyl group and a methyl ester at specific positions on the quinolone core.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by a bicyclic core consisting of a benzene ring fused to a pyridone ring, with various substituents that influence the compound's antibacterial activity and pharmacokinetic properties. The presence of a fluorine atom at the C-6 or C-8 position is a common feature that enhances the potency of these compounds. The piperazine ring, often substituted at the N-1 position, is another structural motif that contributes to the compound's activity .

Chemical Reactions Analysis

Quinolone derivatives undergo various chemical reactions during their synthesis and within biological systems. The initial steps of synthesis involve nucleophilic substitution reactions, where the hydroxyquinoline ester reacts with chlorides to introduce different substituents. In biological systems, these compounds may undergo hydrolysis, oxidation, and conjugation reactions that affect their distribution, metabolism, and excretion .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, stability, and lipophilicity, are crucial for their antibacterial efficacy and pharmacokinetic profile. The introduction of a methoxy group can influence the lipophilicity and, consequently, the ability of the compound to penetrate bacterial cells. The fluorine atom typically increases the compound's stability and resistance to enzymatic degradation. The piperazine ring is known to improve the solubility and contribute to the overall pharmacokinetic properties of the compound .

Propriétés

IUPAC Name |

methyl 7-fluoro-1-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O4/c1-30-19-7-5-18(6-8-19)25-11-13-26(14-12-25)22(28)21-20-15-17(24)4-3-16(20)9-10-27(21)23(29)31-2/h3-8,15,21H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFRDNYMBJKMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C4=C(CCN3C(=O)OC)C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)

![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)

![1-[4-Oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2525845.png)

![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2525846.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,12aR,14bS)-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2525847.png)

![6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2525848.png)

![N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2525851.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2525852.png)

![4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2525857.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2525864.png)